2-(4-Bromo-2-fluorophenoxy)benzenecarbaldehyde oxime
Description
Properties
IUPAC Name |
(NZ)-N-[[2-(4-bromo-2-fluorophenoxy)phenyl]methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrFNO2/c14-10-5-6-13(11(15)7-10)18-12-4-2-1-3-9(12)8-16-17/h1-8,17H/b16-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACEWLXJZGVFVRT-PXNMLYILSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NO)OC2=C(C=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N\O)OC2=C(C=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-Bromo-2-fluorophenoxy)benzenecarbaldehyde oxime typically involves the reaction of 2-(4-Bromo-2-fluorophenoxy)benzenecarbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-(4-Bromo-2-fluorophenoxy)benzenecarbaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form the corresponding nitroso or nitro compounds.
Reduction: The oxime can be reduced to form the corresponding amine.
Substitution: The bromo and fluorine substituents on the phenoxy group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-Bromo-2-fluorophenoxy)benzenecarbaldehyde oxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-fluorophenoxy)benzenecarbaldehyde oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds with active site residues, while the bromo and fluorine substituents can enhance binding affinity through hydrophobic interactions and halogen bonding . These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
2-(4-Chlorophenoxy)benzenecarbaldehyde Oxime
A structural analogue where bromo and fluoro substituents are replaced with chlorine. No direct data on this oxime are available, but its aldehyde precursor (CAS: 111826-11-0) suggests similar synthetic pathways .
2-(2-Propynyloxy)benzenecarbaldehyde Oxime
This compound (CAS: 55241-70-8) features a propargyl ether group instead of halogenated phenoxy. Key properties include a melting point of 79–81°C, boiling point of 311°C, and LogP of 1.5, indicating moderate lipophilicity . The propargyl group may enhance reactivity in click chemistry applications, contrasting with the target compound’s halogen-directed electronic effects.
Benzaldehyde Oxime
The parent compound (CAS: 100-52-7) lacks substituents, with a molecular weight of 106.12 g/mol . It serves as a baseline for comparing electronic and steric effects introduced by halogenated side chains.
Physicochemical Properties
Notes:
Toxicity and Hazards
Biological Activity
2-(4-Bromo-2-fluorophenoxy)benzenecarbaldehyde oxime is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications for medicinal chemistry.
- Molecular Formula : CHBrFNO
- Molecular Weight : 281.13 g/mol
- CAS Number : 202865-64-3
Antimicrobial Activity
Research indicates that oxime derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted that related compounds showed strong activity against various Gram-positive bacteria, suggesting potential applications in treating bacterial infections .
Antifungal Activity
The compound has demonstrated antifungal activity against strains such as Candida albicans. It inhibits the formation of hyphae and disrupts membrane integrity, leading to cell death through necrosis. This mechanism is attributed to the downregulation of protein kinases involved in cellular phosphorylation .
Anticancer Activity
Recent investigations have explored the anticancer properties of similar oxime compounds. Some derivatives have shown promising results against cancer cell lines, including lung and breast cancer cells. These compounds may act as RAS inhibitors, which are crucial in cancer cell proliferation .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various oxime derivatives, including those structurally similar to this compound. Results indicated a minimum inhibitory concentration (MIC) as low as 16 µg/mL against Staphylococcus aureus.
- Fungal Resistance : In a clinical setting, a derivative was tested against drug-resistant Candida strains. The compound effectively reduced biofilm formation and exhibited synergistic effects when combined with existing antifungals like fluconazole.
Structure-Activity Relationship (SAR)
The biological activity of oximes often correlates with their structural features:
- Halogen Substitution : The presence of bromine and fluorine atoms enhances lipophilicity, improving membrane permeability and bioactivity.
- Hydroxylamine Functionality : The oxime group is critical for biological interactions, facilitating binding to target enzymes and receptors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
